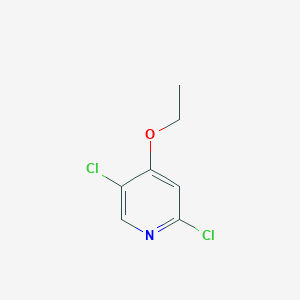
1H-Indazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-1-sulfonamide is a compound that belongs to the class of nitrogen-containing heterocycles known as indazoles. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a sulfonamide group to the indazole ring enhances its pharmacological properties, making it a valuable compound in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-sulfonamide can be synthesized through various methods. One common approach involves the sulfonylation of 1H-indazole. This process typically uses sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired sulfonamide .
Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
1H-Indazole-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Indazole-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme MAPK1, which plays a crucial role in cell signaling pathways involved in cancer progression. By inhibiting this enzyme, this compound can potentially halt the growth of cancer cells .
Comparaison Avec Des Composés Similaires
- 1H-Indazole-1-carboxamide
- 1H-Indazole-1-thiol
- 1H-Indazole-1-phosphonate
Comparison: 1H-Indazole-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct pharmacological properties compared to other indazole derivatives. For example, while 1H-Indazole-1-carboxamide is primarily studied for its anti-inflammatory properties, this compound is more versatile, showing potential in anti-cancer and anti-bacterial applications .
Propriétés
Formule moléculaire |
C7H7N3O2S |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
indazole-1-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)10-7-4-2-1-3-6(7)5-9-10/h1-5H,(H2,8,11,12) |
Clé InChI |
AWIDPWYWDZWQGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)

![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)

![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)

![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)


